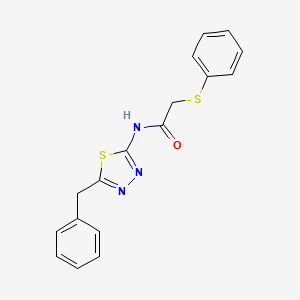![molecular formula C21H20O4 B5814313 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5814313.png)
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as coumarin derivative and has a unique chemical structure that makes it suitable for various research purposes.
Mécanisme D'action
The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division, leading to the inhibition of cancer cell growth. It also has anti-inflammatory properties, which are thought to be due to its ability to inhibit the production of inflammatory mediators. Additionally, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to the inhibition of cancer cell growth. It also has anti-inflammatory properties, which can reduce inflammation in the body. Moreover, this compound has been shown to have antimicrobial activity, which can help in the treatment of bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate in lab experiments include its well-established synthesis method, its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent, and its unique chemical structure. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are various future directions for the research on 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate. One possible direction is to study its potential as a drug candidate for the treatment of cancer, inflammatory diseases, and bacterial and fungal infections. Another direction is to investigate its toxicity and safety profile to determine its suitability for human use. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate involves the reaction of coumarin with cyclohexanecarboxylic acid in the presence of a catalyst. The reaction is carried out under specific conditions, and the yield of the product depends on the reaction conditions. The synthesis of this compound has been reported in various research papers, and it is a well-established method.
Applications De Recherche Scientifique
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate has various scientific research applications. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells. It has also been researched for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. Moreover, this compound has been studied for its antimicrobial activity, and it has shown promising results against various bacterial and fungal strains.
Propriétés
IUPAC Name |
(4-methyl-6-oxobenzo[c]chromen-3-yl) cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-13-18(24-20(22)14-7-3-2-4-8-14)12-11-16-15-9-5-6-10-17(15)21(23)25-19(13)16/h5-6,9-12,14H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVMYGYADRGDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5814233.png)
![1-[(4-ethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5814239.png)
![5,5'-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5814263.png)
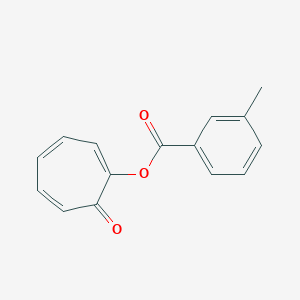
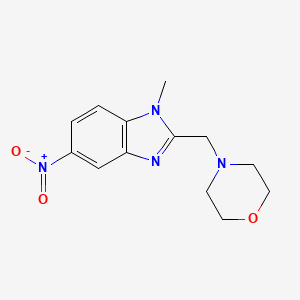
![methyl 4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B5814273.png)
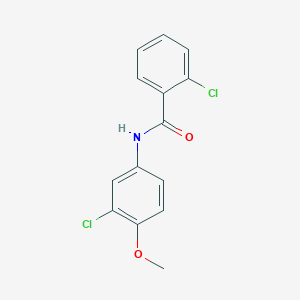


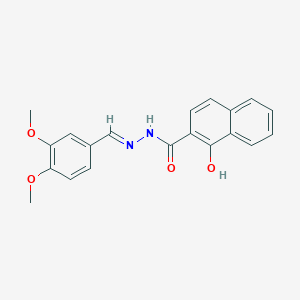
![ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate](/img/structure/B5814316.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814318.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5814325.png)
